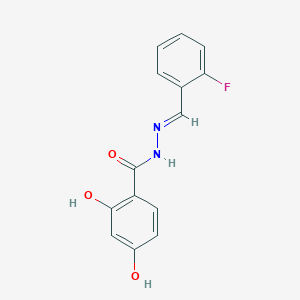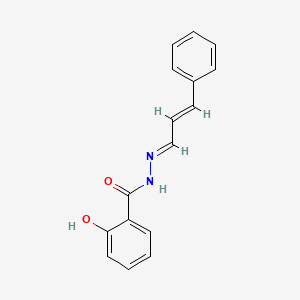
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide
Descripción general
Descripción
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide, also known as BCDMH, is a chemical compound that has been widely used in various scientific research applications. BCDMH is a white crystalline powder that is soluble in water and organic solvents and has a molecular formula of C~20~H~32~N~4~O~2~.
Mecanismo De Acción
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide acts as a biocide by releasing hypobromous acid and hypobromite ions in water. These reactive species are capable of oxidizing and destroying microorganisms, such as bacteria and viruses. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide also has the ability to penetrate cell membranes and disrupt cellular processes.
Biochemical and Physiological Effects:
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has been shown to have low toxicity to mammals and has no known carcinogenic effects. However, it can cause skin and eye irritation if not handled properly. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has been shown to have a slight effect on the thyroid gland, but this effect is not considered significant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide is a relatively inexpensive and effective biocide that can be easily synthesized in the laboratory. However, it has a short shelf life and can degrade over time, which can affect its effectiveness as a biocide.
Direcciones Futuras
There are several future directions for the use of N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide in scientific research. One potential application is in the development of new disinfectants and biocides that are more effective and have a longer shelf life. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide could also be used in the synthesis of new compounds with antimicrobial properties. Additionally, further research could be conducted to better understand the mechanism of action of N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide and its effects on the environment and human health.
In conclusion, N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide is a useful compound in scientific research applications due to its biocidal properties. It can be easily synthesized in the laboratory and has low toxicity to mammals. However, there are limitations to its effectiveness as a biocide, and further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has been widely used in scientific research applications due to its ability to act as a biocide and disinfectant. It has been used in water treatment, swimming pool disinfection, and as a preservative in wood and leather products. N'~1~,N'~10~-bis(3-cyclohexen-1-ylmethylene)decanedihydrazide has also been used in the synthesis of other compounds, such as hydrazones and Schiff bases.
Propiedades
IUPAC Name |
N,N'-bis[(E)-cyclohex-3-en-1-ylmethylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O2/c29-23(27-25-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(30)28-26-20-22-15-9-6-10-16-22/h5-7,9,19-22H,1-4,8,10-18H2,(H,27,29)(H,28,30)/b25-19+,26-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOLADHBFGEFPE-FQHZWJPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2CCC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC(C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2CC=CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)


![N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B3856858.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenyl-2-propanol](/img/structure/B3856862.png)

![4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B3856870.png)
![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856871.png)



![4-[2-(2-chloro-4-methylphenoxy)ethyl]morpholine](/img/structure/B3856916.png)
![diethyl {2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B3856918.png)
![2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone](/img/structure/B3856925.png)